molecular formula C46H66N12O9 B078482 Angiotensin III CAS No. 12687-51-3

Angiotensin III

Cat. No.: B078482
CAS No.: 12687-51-3
M. Wt: 931.1 g/mol
InChI Key: QMMRCKSBBNJCMR-KMZPNFOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin III is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. It is derived from angiotensin II through the action of aminopeptidase A. This compound has significant physiological effects, including vasoconstriction, aldosterone secretion, and modulation of renal function .

Mechanism of Action

Target of Action

Angiotensin III, a peptide hormone, primarily targets the angiotensin type 1 receptor (AT1R) and type 2 receptor (AT2R) . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance . This compound also significantly stimulates aldosterone production .

Mode of Action

This compound interacts with its targets, the AT1R and AT2R, to mediate various physiological responses. The AT1R mediated activity of this compound is approximately 40% of that of Angiotensin II, but its aldosterone synthesis activity is similar to Angiotensin II . This interaction leads to various changes, including vasoconstriction, increased vasopressin production, and stimulation of aldosterone release .

Biochemical Pathways

This compound is part of the renin-angiotensin system (RAS), a complex system of hormones, enzymes, and proteins. The RAS regulates blood pressure and fluid homeostasis through the actions of angiotensin II (Ang II) and this compound . The enzymatic cascade by which this compound is produced involves the cleavage of angiotensinogen by renin to form angiotensin I, which is then further cleaved by angiotensin-converting enzyme (ACE) to produce Angiotensin II. Angiotensin II is then further processed to produce this compound .

Pharmacokinetics

It is known that the renin-angiotensin system can be modulated using beta blockers, which inhibit renin secretion from juxtaglomerular cells, and angiotensin-converting enzyme (ace) inhibitors, which interrupt the whole system .

Result of Action

The action of this compound results in several physiological effects. It causes vasoconstriction, leading to an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex, promoting sodium retention by the kidneys . Furthermore, this compound significantly stimulates aldosterone production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the renin-angiotensin system, of which this compound is a part, is known to be affected by factors such as diet, stress, and various medications

Biochemical Analysis

Biochemical Properties

Angiotensin III interacts with various enzymes and proteins within the RAS. It is formed from angiotensin II through the activity of angiotensin-converting enzyme (ACE), and it exerts its effects primarily through the angiotensin type 1 receptor (AT1R) . These interactions are crucial for the regulation of blood pressure and electrolyte homeostasis .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with the AT1R . Its effects on these cellular processes contribute to its role in blood pressure regulation and electrolyte balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as the AT1R . It can influence enzyme activity, either through inhibition or activation, and it can induce changes in gene expression . These molecular interactions underlie its physiological effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is crucial for understanding its role in the RAS .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in the metabolic pathways of the RAS . It interacts with various enzymes and cofactors within this system, and it can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles, influencing its effects within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin III can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure the consistency and bioactivity of the final product .

Chemical Reactions Analysis

Types of Reactions: Angiotensin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Angiotensin III has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Angiotensin III: this compound is unique in its ability to modulate both blood pressure and renal function through its interaction with specific receptors. Unlike angiotensin II, which primarily acts on vascular smooth muscle, this compound has a broader range of effects, including significant roles in aldosterone secretion and renal sodium reabsorption .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRCKSBBNJCMR-KMZPNFOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H66N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13602-53-4, 12687-51-3
Record name Angiotensin III, 5-Ile-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin III
Reactant of Route 2
Angiotensin III
Reactant of Route 3
Reactant of Route 3
Angiotensin III
Reactant of Route 4
Reactant of Route 4
Angiotensin III
Reactant of Route 5
Reactant of Route 5
Angiotensin III
Reactant of Route 6
Reactant of Route 6
Angiotensin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.